Benzyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxymethyl group, and two methyl groups attached to the pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization reactions.
Introduction of Functional Groups: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the hydroxymethyl group is added via a hydroxymethylation reaction.
Chiral Resolution: The (S)-configuration is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Benzyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
Benzyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may act as a protecting group, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
®-1-Benzyloxycarbonyl-4,4-dimethyl-2-hydroxymethylpyrrolidine: The enantiomer of the (S)-compound, differing in its spatial arrangement.
1-Benzyloxycarbonyl-4,4-dimethyl-2-hydroxymethylpyrrolidine: Without the specific (S)-configuration, this compound may exhibit different properties.
Other Pyrrolidines: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness: Benzyl (S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2)8-13(9-17)16(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
VJUDGLHWUWUECW-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO)C |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)CO)C |
Origin of Product |
United States |
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